molecular formula C24H25ClN2O2S B11589582 (5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11589582
M. Wt: 441.0 g/mol
InChI Key: FTKGAOUHNXHNQX-JCMHNJIXSA-N
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Description

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a combination of aromatic rings, a cyclohexyl group, and a sulfanylideneimidazolidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Imidazolidinone Core: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the imidazolidinone ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through alkylation reactions, often using cyclohexyl halides in the presence of a base.

    Attachment of the Aromatic Rings: The aromatic rings are attached via nucleophilic substitution reactions, where the chlorophenyl and methoxyphenyl groups are introduced.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the complete molecule, often under reflux conditions with appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings, providing it with distinct chemical and biological properties not commonly found in simpler compounds.

Properties

Molecular Formula

C24H25ClN2O2S

Molecular Weight

441.0 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H25ClN2O2S/c1-26-22(23(28)27(24(26)30)20-5-3-2-4-6-20)15-17-9-13-21(14-10-17)29-16-18-7-11-19(25)12-8-18/h7-15,20H,2-6,16H2,1H3/b22-15-

InChI Key

FTKGAOUHNXHNQX-JCMHNJIXSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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